molecular formula C27H34N4O4 B15079435 N'-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 302918-23-6

N'-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B15079435
CAS No.: 302918-23-6
M. Wt: 478.6 g/mol
InChI Key: OTDPFOITFDZKSD-TURZUDJPSA-N
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Description

N’-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzylidene group, and an octyloxyphenyl group, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a benzyl group.

    Substitution: The ethoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzylidene group would yield a benzyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is not well-documented. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could potentially modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Ethoxy-4-hydroxybenzylidene)nicotinohydrazide
  • N’-(3-Ethoxy-4-hydroxybenzylidene)-2,2-diphenylacetohydrazide
  • N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxyacetohydrazide

Uniqueness

N’-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of the pyrazole ring and the octyloxyphenyl group, which are not commonly found in similar compounds. These structural features may confer unique chemical and biological properties, making it a valuable compound for further research.

Properties

CAS No.

302918-23-6

Molecular Formula

C27H34N4O4

Molecular Weight

478.6 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H34N4O4/c1-3-5-6-7-8-9-16-35-22-13-11-21(12-14-22)23-18-24(30-29-23)27(33)31-28-19-20-10-15-25(32)26(17-20)34-4-2/h10-15,17-19,32H,3-9,16H2,1-2H3,(H,29,30)(H,31,33)/b28-19+

InChI Key

OTDPFOITFDZKSD-TURZUDJPSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OCC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OCC

Origin of Product

United States

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